{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl backbone substituted with a 2-hydroxyethyl-isopropylamino group and a benzyl ester moiety. Carbamic acid esters are widely used in medicinal chemistry and organic synthesis, often serving as intermediates or protective groups due to their tunable stability and reactivity .
Properties
IUPAC Name |
benzyl N-[4-[2-hydroxyethyl(propan-2-yl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-15(2)21(12-13-22)18-10-8-17(9-11-18)20-19(23)24-14-16-6-4-3-5-7-16/h3-7,15,17-18,22H,8-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJQBZOXZFLQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701121983 | |
| Record name | Carbamic acid, N-[4-[(2-hydroxyethyl)(1-methylethyl)amino]cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353981-66-4 | |
| Record name | Carbamic acid, N-[4-[(2-hydroxyethyl)(1-methylethyl)amino]cyclohexyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[4-[(2-hydroxyethyl)(1-methylethyl)amino]cyclohexyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701121983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
{4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS No. 1353981-66-4) is a synthetic organic compound notable for its potential applications in medicinal chemistry. Its unique structure, which includes a cyclohexyl group, a carbamic acid moiety, and a benzyl ester, suggests that it may interact with various biological targets, making it a subject of interest in drug development.
The molecular formula of this compound is . It exhibits several functional groups that can influence its biological activity, including:
- Cyclohexyl group : May enhance lipophilicity and membrane permeability.
- Carbamic acid moiety : Potentially involved in enzyme inhibition or receptor binding.
- Benzyl ester : Could affect the compound's stability and bioavailability.
Biological Activity
The biological activity of this compound is primarily evaluated through various bioassays. These assays typically measure the compound's effects on living organisms, often revealing a dose-dependent relationship. Key areas of investigation include:
Interaction with Biological Targets
Research indicates that this compound may interact with specific proteins or nucleic acids. Techniques such as:
- Molecular docking studies : To predict binding affinities and modes.
- Enzyme inhibition assays : To evaluate its potential as an inhibitor for various enzymes.
Case Studies
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structural features exhibit neuroprotective effects in models of neurodegeneration. For instance, derivatives of carbamate structures have shown promise in mitigating oxidative stress in neuronal cells.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural components may contribute to the disruption of bacterial cell walls or inhibition of essential metabolic pathways.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some findings summarized in the following table:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Neuroprotection | Showed significant reduction in neuronal apoptosis in vitro. |
| Study B | Antimicrobial | Exhibited broad-spectrum activity against multiple bacterial strains. |
| Study C | Enzyme Inhibition | Demonstrated competitive inhibition against target enzymes with IC50 values in the low micromolar range. |
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine ring | mGluR5 antagonism |
| Isopropyl carbamate | Simple carbamate | Neuroprotective effects |
| Benzyl carbamate | Benzyl group attached to carbamate | Antimicrobial properties |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Stability and Reactivity
- Benzyl Ester vs. Cyclohexyl Ester : Benzyl esters (as in the target compound) are more prone to aspartimide formation under acidic or basic conditions compared to cyclohexyl esters, which exhibit superior stability. For example, benzyl esters showed 3x faster aspartimide formation in HF-anisole than cyclohexyl esters .
- Hydroxyethyl vs.
- Chloroacetyl Derivative : The chloroacetyl substituent introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions in synthetic pathways .
Data Tables
Table 1. Comparative Physicochemical Properties
*Estimated based on structural similarity.
Q & A
Basic: What synthetic methodologies are optimal for producing {4-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step processes, including:
- Cyclohexyl Ring Functionalization : Introduction of the isopropyl-amino and hydroxyethyl groups via nucleophilic substitution or reductive amination, optimized under inert atmospheres to prevent oxidation .
- Carbamate Formation : Reaction of the amine intermediate with benzyl chloroformate in anhydrous solvents (e.g., THF or DCM) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity. Reaction time, solvent polarity, and temperature critically affect yield (reported 60–75% for analogous compounds) .
Basic: What spectroscopic and chromatographic techniques are most effective for structural characterization and enantiomeric analysis?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., cyclohexyl proton splitting patterns at δ 1.2–4.4 ppm and benzyl ester carbonyl at δ 155–157 ppm) .
- HPLC with Chiral Columns : Daicel Chiralpak AD (hexane/i-PrOH, 90:10) resolves enantiomers, with retention times (e.g., 14.4–20.8 min) and optical rotation ([α] values) confirming stereochemical purity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 350.22 for CHNO) and fragmentation patterns .
Advanced: How does stereochemistry at the cyclohexyl or hydroxyethyl group modulate biological activity, and what experimental designs validate these effects?
Methodological Answer:
- Stereoisomer Synthesis : Use chiral auxiliaries (e.g., (S)- or (R)-2-hydroxyethyl-piperidine precursors) or asymmetric catalysis to prepare enantiomers .
- Biological Assays : Compare IC values in enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., GPCRs) using dose-response curves. For example, (S)-enantiomers may exhibit 3–5× higher potency due to optimized hydrogen bonding with active sites .
- Molecular Docking : Simulations (AutoDock Vina) correlate stereochemistry with binding affinity; energy scores (ΔG < −7 kcal/mol) indicate favorable interactions .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neuroprotective vs. pro-apoptotic effects) for this compound?
Methodological Answer:
- Dose-Dependent Studies : Perform MTT assays across concentrations (0.1–100 µM) to identify biphasic effects. For example, neuroprotection at 1–10 µM vs. cytotoxicity >50 µM due to ROS generation .
- Cell Line Specificity : Test in primary neurons vs. cancer lines (e.g., SH-SY5Y) to differentiate tissue-selective mechanisms.
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carbamate or oxidized hydroxyethyl groups) that may exert opposing effects .
Advanced: What structure-activity relationship (SAR) strategies optimize this compound’s selectivity for neurological targets versus off-target effects?
Methodological Answer:
- Analog Synthesis : Modify the hydroxyethyl chain (e.g., replace with methoxyethyl or phenyl groups) and assess changes in logP (HPLC-derived) and target binding .
- Pharmacophore Mapping : Overlay active analogs to identify critical hydrogen bond donors (e.g., hydroxyethyl oxygen) and hydrophobic regions (cyclohexyl ring) .
- Kinetic Studies : Measure k/K for enzyme inhibition to quantify selectivity (e.g., 10× higher for target vs. off-target proteases) .
Advanced: What metabolic pathways and degradation products are associated with this compound, and how do they impact bioavailability?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS. Major pathways include:
- Ester Hydrolysis : Cleavage of the benzyl ester to carboxylic acid (t = 2–4 h in plasma) .
- Oxidation : CYP3A4-mediated hydroxylation of the cyclohexyl ring, producing polar metabolites detectable at m/z 366.23 .
- Bioavailability Studies : Administer orally and intravenously in rodent models; calculate F% using AUC ratios. Low F% (<20%) may necessitate prodrug strategies .
Table 1: Comparative Analysis of Analogous Compounds
| Compound Name | Key Structural Differences | Biological Activity (IC) | Reference |
|---|---|---|---|
| Carbamazepine | Tricyclic core, no hydroxyethyl | Sodium channel inhibition (5 µM) | |
| Benzyl carbamate | Lacks cyclohexyl/isopropyl groups | Antiviral (weak, >100 µM) | |
| (S)-Hydroxyethyl-piperidine analog | Stereospecific hydroxyethyl | Acetylcholinesterase (0.8 µM) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
